molecular formula C7H13N2O4P B11887400 N-methylbenzene-1,2-diammonium hydrogen phosphate CAS No. 283167-56-6

N-methylbenzene-1,2-diammonium hydrogen phosphate

Cat. No.: B11887400
CAS No.: 283167-56-6
M. Wt: 220.16 g/mol
InChI Key: OOZKQOFEBPDHPA-UHFFFAOYSA-N
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Description

N-methylbenzene-1,2-diammonium hydrogen phosphate (EC 424-460-0, CAS 283167-56-6) is an organoammonium phosphate compound characterized by a benzene ring substituted with two methylated ammonium groups at the 1,2-positions and a hydrogen phosphate counterion.

Properties

CAS No.

283167-56-6

Molecular Formula

C7H13N2O4P

Molecular Weight

220.16 g/mol

IUPAC Name

(2-azaniumylphenyl)-methylazanium;hydrogen phosphate

InChI

InChI=1S/C7H10N2.H3O4P/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,9H,8H2,1H3;(H3,1,2,3,4)

InChI Key

OOZKQOFEBPDHPA-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1=CC=CC=C1[NH3+].OP(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate typically involves the reaction of N-methylbenzene-1,2-diamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-methylbenzene-1,2-diamine+H3PO4N-methylbenzene-1,2-diammonium hydrogen phosphate\text{N-methylbenzene-1,2-diamine} + \text{H}_3\text{PO}_4 \rightarrow \text{this compound} N-methylbenzene-1,2-diamine+H3​PO4​→N-methylbenzene-1,2-diammonium hydrogen phosphate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylbenzene-1,2-diammonium hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

N-methylbenzene-1,2-diammonium hydrogen phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylbenzene-1,2-diammonium hydrogen phosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

To contextualize its properties, N-methylbenzene-1,2-diammonium hydrogen phosphate is compared to structurally or functionally related compounds, including ammonium phosphates, diammonium surfactants, and benzamide derivatives.

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Structure/Functional Groups EC/CAS Number Key Applications/Hazards
This compound Benzene ring with 1,2-diammonium groups + HPO₄²⁻ EC 424-460-0, CAS 283167-56-6 Industrial synthesis; acute toxicity (H302), skin sensitization (H317), aquatic toxicity (H411) .
Piperazine phosphate monohydrate Piperazine backbone + phosphate counterion CAS 14852-18-7 Pharmaceutical agent (anthelmintic); lower environmental toxicity compared to the benzene-diammonium analogue .
Bis(N,N-dimethyl-N-dodecyl)ethylene-1,2-diammonium dibromide (12-2-12) Ethylene-linked diammonium surfactant Surfactant in mineralization processes; enhances amorphous calcium phosphate precipitation .
N,N′-dimethylethylene-1,2-diammonium tetrachloride Ethylene diammonium + tetrachloroplatinate Anti-proliferative agent in tumor cell lines; distinct from phosphate salts due to PtCl₄²⁻ coordination .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with hydroxyl and methyl groups Metal-catalyzed C–H bond functionalization; non-toxic directing group in organic synthesis .

Environmental and Industrial Relevance

  • Environmental Impact: The target compound’s classification under H411 highlights its higher environmental risk compared to piperazine phosphate or non-aromatic ammonium salts. This necessitates stricter handling and disposal protocols .
  • Synthetic Utility : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which serves as a directing group in catalysis , the benzene-diammonium phosphate’s applications remain underexplored but could involve ion-exchange or templating roles.

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